

# Technical Guide: Physical Properties of 2-Chloro-6-iodotoluene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-6-iodotoluene

Cat. No.: B1349886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of **2-Chloro-6-iodotoluene**, a key intermediate in various synthetic applications. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. A comprehensive experimental workflow is also presented to guide researchers in obtaining accurate and reproducible results.

## Core Physical Properties

The physical state of **2-Chloro-6-iodotoluene** under standard conditions is a critical parameter for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical properties.

| Physical Property | Value     | Notes                   |
|-------------------|-----------|-------------------------|
| Melting Point     | 11°C      |                         |
| Boiling Point     | 119-120°C | at 15 mmHg              |
|                   | 133°C     | at atmospheric pressure |

## Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and quality control of **2-Chloro-6-iodotoluene**. The following sections detail the standard laboratory procedures for these measurements.

## Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This protocol describes the capillary method, a widely used technique for accurate melting point determination.[\[1\]](#)[\[2\]](#)

### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

### Procedure:

- Sample Preparation: Ensure the **2-Chloro-6-iodotoluene** sample is pure and dry. If necessary, pulverize a small amount of the solid into a fine powder using a mortar and pestle.[\[1\]](#)
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[\[3\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[\[3\]](#)
- Heating and Observation:

- If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected melting point.[3]
- Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Carefully observe the sample through the magnifying lens.
- Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 0.5-1°C.

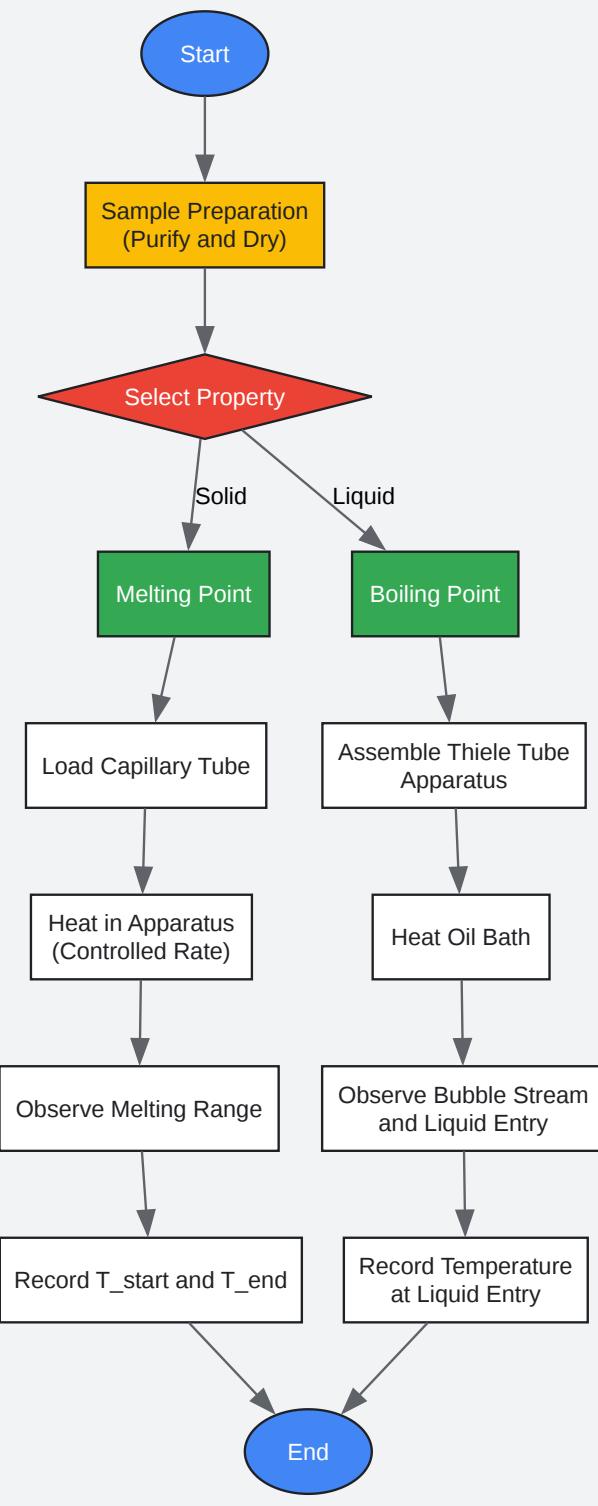
## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.[4][5]

Apparatus:

- Thiele tube[4][5]
- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating source (e.g., Bunsen burner or hot plate)
- Liquid for heating bath (e.g., mineral oil or silicone oil)
- Stand and clamp

Procedure:


- Sample Preparation: Place approximately 0.5 mL of **2-Chloro-6-iodotoluene** into the small test tube.

- Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.[4][6]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly into the Thiele tube containing the heating oil, making sure the oil level is above the sample but below the opening of the test tube.[4]
- Heating: Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform heating of the oil bath.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[4][5]
- Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[4][5] Record this temperature.

## Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of **2-Chloro-6-iodotoluene**.

## Physical Property Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Melting and Boiling Point Determination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. westlab.com [westlab.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Chloro-6-iodotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349886#physical-properties-of-2-chloro-6-iodotoluene-mp-bp\]](https://www.benchchem.com/product/b1349886#physical-properties-of-2-chloro-6-iodotoluene-mp-bp)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)